2-(2-fluorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acetamide
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Description
2-(2-fluorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. This compound is synthesized using a specific method, and its mechanism of action is of great interest to researchers. In
Scientific Research Applications
Chemoselective Acetylation and Synthesis Techniques
Chemoselective Acetylation for Antimalarial Drugs
The study by Magadum and Yadav (2018) demonstrates the use of chemoselective acetylation in synthesizing intermediates for antimalarial drugs. This technique involves the monoacetylation of amino groups, which could be relevant for modifying compounds like 2-(2-fluorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acetamide to enhance their properties or bioactivity (Magadum & Yadav, 2018).
Synthesis of Novel Compounds
Yang Man-li (2008) focused on synthesizing novel acetamide derivatives using primary compounds, highlighting methods that could be applicable for synthesizing and characterizing new molecules with potential scientific applications, including modifications to compounds like this compound (Yang Man-li, 2008).
Antioxidant and Radical Scavenging Activities
- Antioxidant Potency of Phenolic Compounds: The work by Dinis, Maderia, and Almeida (1994) explores the antioxidant activities of phenolic compounds, suggesting a potential research application in evaluating the antioxidant or radical scavenging abilities of this compound or its derivatives (Dinis, Maderia, & Almeida, 1994).
Photoreactions and Metabolic Studies
- Photoreactions in Drug Metabolism: Watanabe, Fukuyoshi, and Oda (2015) investigated the photoreactions of flutamide, revealing different reactions in various solvents, which could provide insight into studying the stability and reactivity of similar compounds under light exposure (Watanabe, Fukuyoshi, & Oda, 2015).
Fluorogenic Labeling and Analysis
- High-Performance Liquid Chromatography (HPLC) Analyses: Gatti et al. (1996) utilized fluorogenic labelling for HPLC analyses of certain acids in pharmaceutical formulations, a technique that could be adapted for analyzing the presence or concentration of compounds like this compound in complex mixtures (Gatti, Bousquet, Bonazzi, & Cavrini, 1996).
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(5-hydroxy-3-thiophen-3-ylpentyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S/c18-15-3-1-2-4-16(15)22-11-17(21)19-8-5-13(6-9-20)14-7-10-23-12-14/h1-4,7,10,12-13,20H,5-6,8-9,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLRIFYHBXIYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCC(CCO)C2=CSC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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